

Oxydiethylene Bis(chloroformate): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxydiethylene bis(chloroformate)*

Cat. No.: B085976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Molecular Weight: 231.03 g/mol

Introduction

Oxydiethylene bis(chloroformate), with a confirmed molecular weight of 231.03 g/mol, is a reactive chemical intermediate utilized in a variety of synthetic applications. This technical guide provides a concise overview of its chemical properties, primary applications, and general reaction schemes. While it serves as a valuable reagent in polymer chemistry and pharmaceutical development, detailed public-domain experimental protocols and its involvement in specific biological signaling pathways are not extensively documented.

Chemical and Physical Properties

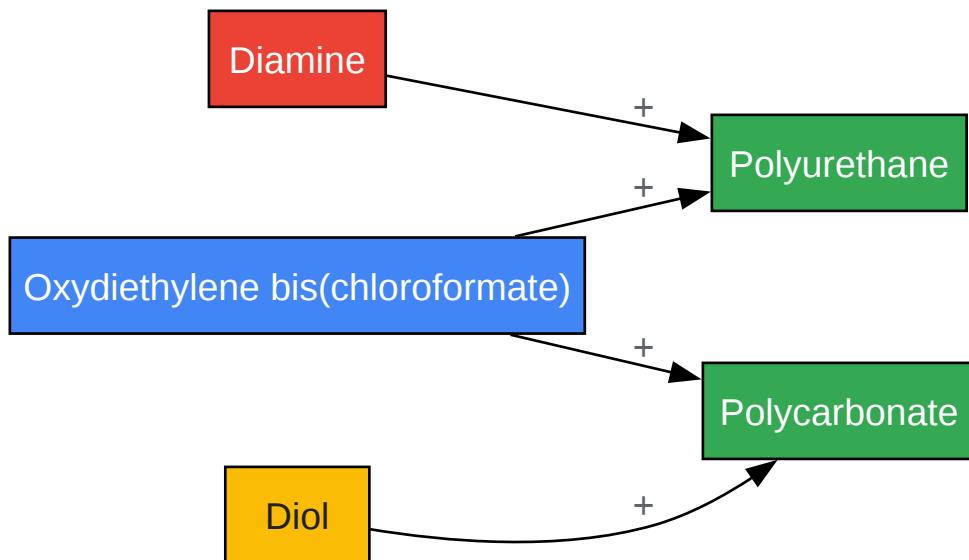
A summary of the key quantitative data for **oxydiethylene bis(chloroformate)** is presented below.

Property	Value	Reference
Molecular Weight	231.03 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C6H8Cl2O5	[1] [2] [3]
CAS Number	106-75-2	[1] [2] [3] [4] [5]

Core Applications

Oxydiethylene bis(chloroformate) is primarily employed as a bifunctional building block in organic synthesis. Its two chloroformate groups allow for the crosslinking of molecules, making it a key component in the synthesis of various polymers and in the modification of biomolecules.

Polymer Synthesis


A significant application of **oxydiethylene bis(chloroformate)** is in the production of polyurethanes. It reacts with diamines or diols to form the characteristic urethane linkages, creating linear or cross-linked polymers with diverse industrial uses.

Bioconjugation and Drug Development

In the realm of life sciences, **oxydiethylene bis(chloroformate)** serves as a reagent for bioconjugation, enabling the linking of molecules to proteins and peptides. Furthermore, its reactivity is harnessed in the pharmaceutical industry for the synthesis of carbamate-based drugs, which are recognized for their therapeutic potential.

General Reaction Pathways

The reactivity of **oxydiethylene bis(chloroformate)** is centered around its two chloroformate functional groups. These groups readily react with nucleophiles such as amines and alcohols.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. portfolio.afu.uz [portfolio.afu.uz]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- To cite this document: BenchChem. [Oxydiethylene Bis(chloroformate): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085976#oxydiethylene-bis-chloroformate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com